Methyl 3-Methyl-15-phenylpentadecanoate
CAS No.: 88336-88-3
Cat. No.: VC7851735
Molecular Formula: C23H38O2
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88336-88-3 |
|---|---|
| Molecular Formula | C23H38O2 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | methyl 3-methyl-15-phenylpentadecanoate |
| Standard InChI | InChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 |
| Standard InChI Key | JPSAJPNKLSJSSO-UHFFFAOYSA-N |
| SMILES | CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC |
| Canonical SMILES | CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC |
Introduction
Methyl 3-Methyl-15-phenylpentadecanoate is a synthetic organic compound with the molecular formula C23H38O2. It is a derivative of pentadecanoic acid, featuring a methyl group at the third carbon and a phenyl group at the fifteenth carbon, with a methyl ester group attached to the carboxylic acid moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of Methyl 3-Methyl-15-phenylpentadecanoate typically involves the esterification of 3-Methyl-15-phenylpentadecanoic acid with methanol. This process can be facilitated by acid catalysts such as sulfuric acid or hydrochloric acid. The starting materials can be prepared through various organic reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the methyl and phenyl groups.
Biological and Chemical Applications
While specific biological applications of Methyl 3-Methyl-15-phenylpentadecanoate are not widely documented, compounds with similar structures, such as branched fatty acid analogs, have been studied for their myocardial uptake and retention properties. These compounds are used in medical imaging to assess fatty acid metabolism in the heart .
Research Findings and Future Directions
Research on Methyl 3-Methyl-15-phenylpentadecanoate is limited, but its structural analogs have shown potential in medical imaging and diagnostics. Future studies could explore its biological activity, metabolic pathways, and potential applications in pharmaceuticals or diagnostics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume